N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid
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Overview
Description
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves coupling the pyrrolidine and pyrimidine rings through a nucleophilic substitution reaction, forming the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium complexes may be used to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
- methyl 2-(1-benzylpyrrolidin-3-yl)acetate
- N-methylpyrrolidin-2-one
Uniqueness
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
84332-28-5 |
---|---|
Molecular Formula |
C50H60N8O16 |
Molecular Weight |
1029.1 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C19H24N4O2.3C4H4O4/c2*1-14-20-12-17(19(22-14)25-2)18(24)21-11-16-9-6-10-23(16)13-15-7-4-3-5-8-15;3*5-3(6)1-2-4(7)8/h2*3-5,7-8,12,16H,6,9-11,13H2,1-2H3,(H,21,24);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1- |
InChI Key |
LHLILHWDSNERKL-NADWBWQFSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC3=CC=CC=C3.CC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.CC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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